5-Aminoisatin

CAS No.: 42816-53-5

Cat. No.: VC1885290

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42816-53-5 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 5-amino-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) |

| Standard InChI Key | NJTNUMGNMGRBNP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)N2 |

Introduction

Chemical and Physical Properties

Basic Identification

5-Aminoisatin is an isatin derivative with important structural characteristics that contribute to its unique chemical properties and biological activities.

Table 1: Basic Properties of 5-Aminoisatin

| Property | Value |

|---|---|

| CAS Number | 42816-53-5 |

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 5-amino-1H-indole-2,3-dione |

| Melting Point | >260°C |

| Density | 1.476 |

Structural Characteristics

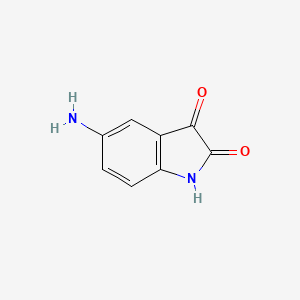

5-Aminoisatin consists of an isatin core with an amino group at the C-5 position. The isatin core is a bicyclic structure with an indole skeleton featuring a keto group at the C-3 position and a lactam group. The amino substitution at the C-5 position significantly influences the compound's reactivity and biological activity, distinguishing it from other isatin derivatives .

Computed Properties

Computational analysis has provided additional insights into the properties of 5-Aminoisatin that are crucial for understanding its interactions with biological systems.

Table 2: Computed Properties of 5-Aminoisatin

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 72.2 |

| Heavy Atom Count | 12 |

| Complexity | 239 |

| Covalently-Bonded Unit Count | 1 |

These properties are particularly relevant for pharmaceutical applications as they influence the compound's bioavailability and potential interactions with biological targets .

Biochemical Properties and Mechanism of Action

Protein Interactions

5-Aminoisatin interacts with numerous isatin-binding proteins that have been identified through proteomic profiling of mouse and rat brain preparations. While individual proteins such as ferrochelatase (FECH) and adrenodoxin reductase (ADR) demonstrate low isatin binding capacity on their own, experimental evidence suggests that 5-Aminoisatin may influence protein-protein interactions in specific ways .

Surface plasmon resonance (SPR) studies have revealed that the binding signals of FECH and ADR to immobilized 5-aminoisatin slightly exceeded the binding range of other control proteins, suggesting a specific interaction pattern. These findings indicate that 5-Aminoisatin may play a role in modulating protein interactions that are crucial for various cellular processes .

Receptor Activity

Research indicates that 5-Aminoisatin may act as an agonist at serotonin receptors, particularly 5-HT1B and 5-HT7. These receptors are involved in various physiological processes including mood regulation, cognition, and cardiovascular function. This property makes 5-Aminoisatin a potential candidate for developing therapeutics targeting conditions such as anxiety and depression.

Synthesis and Chemical Transformations

Chemical Reactions

5-Aminoisatin serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Some significant chemical transformations include:

-

Schiff Base Formation: The amino group at the C-5 position readily reacts with aldehydes or ketones to form Schiff bases. These derivatives (designated as IIa-c in research literature) have been synthesized and evaluated for their biological activities .

-

Ureido Derivative Formation: 5-Aminoisatin can be converted to ureido derivatives (IIIa-c & IVa-c) through reaction with appropriate isocyanates. These compounds have been investigated for their potential as tyrosine kinase inhibitors .

-

Other Transformations: The compound can undergo various reactions including oxidation, reduction, and substitution, leading to a diverse array of derivatives with potentially enhanced biological activities.

Biological Activities

Anti-Cancer Properties

One of the most promising aspects of 5-Aminoisatin research involves its potential anti-cancer effects. Studies have demonstrated that 5-Aminoisatin exhibits anti-proliferative activity against various cancer cell types, including liver, prostate, and leukemia cells.

Researchers have synthesized and evaluated derivatives of 5-Aminoisatin for their cytotoxic activity. For example, two series of compounds derived from 5-Aminoisatin—Schiff bases (IIa-c) and ureido derivatives (IIIa-c & IVa-c)—were tested against A549 cancer cell lines. Molecular docking studies correlated well with experimental data, with compound IIIa showing both the highest docking score and promising cytotoxic activity compared to the established anti-cancer drug erlotinib .

Other Biological Effects

Beyond its anti-cancer properties, 5-Aminoisatin may possess several other noteworthy biological activities based on research into isatin derivatives:

-

Monoamine Oxidase (MAO) Inhibition: Isatin derivatives with substitutions at positions C5 and C6 have been reported to be reversible inhibitors of MAO isozymes. These inhibitors have potential applications in treating neurodegenerative disorders such as Parkinson's disease .

-

Antiviral Activity: Some isatin derivatives have demonstrated potential against various viruses, including Respiratory Syncytial Virus (RSV) and Coxsackie virus B3 .

Current Research Applications

Pharmaceutical Research

The diverse biological activities of 5-Aminoisatin make it valuable in pharmaceutical research. Its interactions with serotonin receptors and anti-cancer effects establish it as a promising starting point for drug discovery efforts targeting psychiatric disorders and cancer.

Structure-Activity Relationship Studies

Researchers have conducted molecular docking studies to understand the structure-activity relationships of 5-Aminoisatin derivatives. Using software such as GOLD Suite (v.5.7.1), they have examined the tyrosine kinase selectivity of novel 5-Aminoisatin derivatives .

ADME (Absorption, Distribution, Metabolism, and Excretion) studies have also been conducted to determine which derivatives are suitable candidates for oral administration, evaluating parameters such as absorption location, bioavailability, topological polar surface area, and drug-likeness .

Table 3: Selected Research Applications of 5-Aminoisatin Derivatives

| Category | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume